2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride
Description
Properties
IUPAC Name |
2-(3-methylimidazol-4-yl)ethanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-10-4-9-3-5(10)2-6(7)8;;/h3-4H,2H2,1H3,(H3,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXOUYDWPKXKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
A representative synthetic pathway involves:
- Step 1: Formation of 2-methylimidazole-4-formaldehyde intermediate by reacting 2-bromopropionaldehyde with acetamidine hydrochloride under controlled conditions.
- Step 2: Alkylation or substitution of the imidazole intermediate to introduce the methyl group at N1.
- Step 3: Conversion of the aldehyde or related functional group to the ethanimidamide moiety.
- Step 4: Formation of the dihydrochloride salt by treatment with hydrochloric acid.
This sequence ensures the stability of intermediates and avoids generation of strong acid gases, making it suitable for industrial scale-up.
Detailed Reaction Conditions and Solvent Systems
Based on recent patent disclosures and research findings, the following conditions and solvents are recommended:
| Step | Reaction Description | Solvent(s) | Catalyst/Base | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Reaction of 2-bromopropionaldehyde with acetamidine hydrochloride to form 2-methylimidazole-4-formaldehyde | Dichloromethane, Tetrahydrofuran, Acetone, or Butanone | Sodium tert-butoxide, Sodium methoxide, Sodium ethoxide, KOH, or NaOH | -50 to 25 °C (controlled cooling and heating phases) | Performed under nitrogen atmosphere to avoid oxidation; yield ~81.5% reported |
| 2 | Alkylation of 2-methylimidazole-4-formaldehyde with bromobenzyl (for related compounds) | Tetrahydrofuran | Strong base as above | -5 to 15 °C | Temperature control critical to maintain intermediate stability |
| 3 | Reaction of imidazole aldehyde intermediate with diethyl succinate to form ethoxyacyl butenoate derivative | Methanol, Ethanol, or Isopropanol | Strong base catalyst | 50 to 60 °C | Post-treatment includes crystallization and purification |
Note: Although the above steps pertain to a closely related compound (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxyacyl)but-3-enoic acid, the methodology is adaptable for synthesizing this compound by modifying the alkylation and amidine formation steps accordingly.
Example Preparation Procedure (Adapted)
| Reagent | Quantity | Conditions | Outcome |
|---|---|---|---|
| 2-bromopropionaldehyde | 10.0 g (66.2 mmol) | Dissolved in 100 mL dichloromethane, cooled to -25 ± 5 °C under nitrogen | Reactant for Step 1 |
| Acetamidine hydrochloride | 6.0 g (63.5 mmol) | Added to above solution | Formation of imidazole intermediate |
| Sodium tert-butoxide | 15.9 g (165.5 mmol) | Added in batches, temperature maintained below -15 °C | Base catalyst |
| Glacial acetic acid | ~5 g | Added post-reaction to adjust pH to 5-6 | Neutralization |
| Workup | Water addition, phase separation, drying with anhydrous sodium sulfate, concentration under reduced pressure | Isolation of 2-methylimidazole-4-formaldehyde | Yield: 81.5% pale yellow crystalline solid |
This procedure highlights the importance of temperature control, inert atmosphere, and careful pH adjustment to optimize yield and purity.
Analytical and Research Findings
- Yield Efficiency: The described method achieves an approximate yield of 81.5% for the key intermediate, indicating a robust and scalable process.
- Stability: Intermediates formed during synthesis are relatively stable, minimizing side reactions and decomposition.
- Environmental Considerations: The process avoids generation of strong acid gases, improving safety and environmental impact.
- Catalyst and Solvent Selection: Use of strong bases such as sodium tert-butoxide and solvents like dichloromethane or tetrahydrofuran is critical for reaction efficiency and selectivity.
- Purification: Post-reaction workup involving crystallization and drying ensures high purity of the final product.
Summary Table of Preparation Method Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-bromopropionaldehyde, acetamidine hydrochloride |
| Key Intermediates | 2-methylimidazole-4-formaldehyde |
| Solvents | Dichloromethane, tetrahydrofuran, methanol, ethanol, isopropanol |
| Catalysts/Bases | Sodium tert-butoxide, sodium methoxide, sodium ethoxide, KOH, NaOH |
| Temperature Range | -50 °C to 60 °C (step-dependent) |
| Atmosphere | Nitrogen inert atmosphere |
| Yield | Intermediate yields up to 81.5% |
| Product Form | Dihydrochloride salt (final step via acid treatment) |
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole-5-carboxylic acid derivatives.
Reduction: The compound can be reduced to form ethylamine derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Imidazole-5-carboxylic acid derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted imidazoles.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride, differing in substituents, functional groups, or salt forms:
Table 1: Structural Comparison of Key Compounds
*Molecular formula calculated based on structural analysis.
Key Differences and Implications
The acetic acid group in the BLD Pharmatech compound (CAS 1803562-91-5) introduces acidity, contrasting with the amidine’s basicity, which may alter solubility and binding modes .
Substituent Effects: Ethyl vs. Phenylmethyl vs. Imidazole: The phenylmethyl group in N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride adds aromaticity, which could enhance π-π stacking interactions in enzyme binding pockets .
Salt Forms :
- All compounds listed are dihydrochloride salts, ensuring high solubility in aqueous media. However, molecular weight differences (e.g., 261.14 g/mol for the phenylmethyl analog vs. 215.09 g/mol for the target) may influence dosing and pharmacokinetics.
Biological Activity
2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride is a compound belonging to the imidazole family, which has gained attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical formula for this compound is with a molecular weight of 195.09 g/mol. The compound features a dihydrochloride salt form that enhances its solubility in aqueous environments, making it suitable for various biological assays.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 2 to 64 µg/mL, demonstrating their potential as antimicrobial agents .
Anticancer Properties
The anticancer activity of imidazole derivatives has been widely documented. Research has shown that certain imidazole-based compounds can induce apoptosis in cancer cell lines. For example, studies on structurally similar compounds have reported IC50 values ranging from 0.067 to 0.35 µM against various cancer cell lines, including HeLa and HepG2 cells . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. It has been shown to interact with insulin-degrading enzymes, potentially enhancing insulin sensitivity and providing therapeutic benefits in metabolic disorders . This dual binding capability highlights its significance in drug development.
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is closely linked to their structural characteristics. Modifications at specific positions on the imidazole ring can significantly enhance their biological potency. For instance, substituents at the C-5 position have been correlated with increased cytotoxicity against cancer cells . Understanding these relationships is crucial for the design of new therapeutic agents.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of various imidazole derivatives, including those related to this compound. The study found that compounds with electron-withdrawing groups exhibited higher potency against breast cancer cell lines (MCF-7), with IC50 values indicating significant cytotoxic effects at low concentrations . These findings suggest a promising avenue for developing new anticancer therapies based on imidazole derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(1-Methyl-1H-imidazol-5-yl)ethanimidamide dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amidination of the corresponding imidazole precursor, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in anhydrous solvents. Critical parameters include temperature control (0–5°C during HCl addition to prevent decomposition) and solvent selection (e.g., ethanol or dichloromethane for improved solubility). Purification via recrystallization from methanol/ether mixtures enhances purity .
Q. Which analytical techniques are prioritized for structural validation, and what spectral benchmarks should be established?
- Methodological Answer :
- 1H/13C NMR : Identify imidazole ring protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5–3.0 ppm). Ethanimidamide protons appear as broad singlets (δ 6.5–7.0 ppm) due to exchange with D2O .
- FT-IR : Confirm N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1650–1680 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify the molecular ion [M+H]+ at m/z 169.1 (free base) and chloride adducts .
Q. What storage protocols are recommended to mitigate hygroscopicity and degradation?
- Methodological Answer : Store in airtight containers under inert gas (argon) at 2–4°C. Desiccants like silica gel should be used to minimize moisture absorption. Regular stability assays (HPLC, TGA) are advised to monitor decomposition under long-term storage .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and computational models be resolved during structural analysis?
- Methodological Answer : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters for heavy atoms. Cross-validate with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify conformational mismatches. Discrepancies in bond angles >2° may indicate crystal packing effects or protonation state variations .
Q. What strategies are effective for studying the compound’s coordination chemistry with transition metals?
- Methodological Answer : Employ potentiometric titration to determine binding constants with metals like Ir(III) or Cu(II). Spectrophotometric monitoring of ligand-to-metal charge transfer (LMCT) bands (e.g., 400–500 nm for Ir complexes) reveals stoichiometry. Single-crystal X-ray diffraction (SCXRD) of metal adducts clarifies coordination modes (e.g., N-imidazole vs. amidine binding) .
Q. How can degradation kinetics be analyzed under physiological pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 4–9) at 37°C. Use LC-MS/MS to quantify degradation products (e.g., imidazole ring oxidation or amidine hydrolysis). Apparent first-order rate constants (kobs) derived from time-concentration plots inform shelf-life predictions in biological matrices .
Q. What computational tools are suitable for predicting reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Apply Fukui function analysis (DFT) to identify reactive sites. The imidazole C2 position typically shows high electrophilicity (f⁻ ≈ 0.15), while the ethanimidamide nitrogen exhibits nucleophilic character (f⁺ ≈ 0.12). Molecular dynamics simulations (AMBER) can model solvation effects on reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
